molecular formula C16H16N2O3 B2906878 3-{[1-(3-methoxybenzoyl)azetidin-3-yl]oxy}pyridine CAS No. 2034400-53-6

3-{[1-(3-methoxybenzoyl)azetidin-3-yl]oxy}pyridine

Cat. No.: B2906878
CAS No.: 2034400-53-6
M. Wt: 284.315
InChI Key: KVYOEYOZJOXIQG-UHFFFAOYSA-N
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Description

3-{[1-(3-methoxybenzoyl)azetidin-3-yl]oxy}pyridine is a complex organic compound that features a methoxyphenyl group, a pyridin-3-yloxy group, and an azetidin-1-yl group linked to a methanone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(3-methoxybenzoyl)azetidin-3-yl]oxy}pyridine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Azetidinone Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino acid derivative.

    Introduction of the Pyridin-3-yloxy Group: This step often involves nucleophilic substitution reactions where a pyridin-3-ol derivative reacts with the azetidinone intermediate.

    Attachment of the Methoxyphenyl Group: This can be done through a Friedel-Crafts acylation reaction where the methoxyphenyl group is introduced to the azetidinone core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(3-methoxybenzoyl)azetidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The pyridin-3-yloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of methoxybenzoic acid or methoxybenzaldehyde.

    Reduction: Formation of (3-Methoxyphenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanol.

    Substitution: Formation of various substituted azetidinone derivatives.

Scientific Research Applications

3-{[1-(3-methoxybenzoyl)azetidin-3-yl]oxy}pyridine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anti-cancer agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-{[1-(3-methoxybenzoyl)azetidin-3-yl]oxy}pyridine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved would depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • (3-Methoxyphenyl)(3-(pyridin-2-yloxy)azetidin-1-yl)methanone
  • (3-Methoxyphenyl)(3-(pyridin-4-yloxy)azetidin-1-yl)methanone
  • (3-Methoxyphenyl)(3-(pyridin-3-yloxy)pyrrolidin-1-yl)methanone

Uniqueness

3-{[1-(3-methoxybenzoyl)azetidin-3-yl]oxy}pyridine is unique due to the specific positioning of the pyridin-3-yloxy group, which can influence its reactivity and interaction with biological targets. This positional specificity can result in different pharmacological profiles and chemical properties compared to its analogs.

Properties

IUPAC Name

(3-methoxyphenyl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-20-13-5-2-4-12(8-13)16(19)18-10-15(11-18)21-14-6-3-7-17-9-14/h2-9,15H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVYOEYOZJOXIQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CC(C2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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